

4-Ethylcyclohexanone: A Comprehensive Technical Guide for Chemical Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-Ethylcyclohexanone**

Cat. No.: **B1329521**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethylcyclohexanone is a cyclic ketone that serves as a versatile and valuable intermediate in organic synthesis. Its unique structural features, including a reactive carbonyl group and a modifiable cyclohexane ring, make it an important building block for the synthesis of a wide range of more complex molecules. This technical guide provides an in-depth overview of the chemical properties, synthesis, and applications of **4-ethylcyclohexanone**, with a particular focus on its role in the development of pharmaceutical compounds. Detailed experimental protocols and quantitative data are presented to assist researchers in its practical application.

Chemical and Physical Properties

4-Ethylcyclohexanone is a colorless to pale yellow liquid with a characteristic sweet, ketonic odor.^[1] It is soluble in many organic solvents, a property that facilitates its use in a variety of reaction conditions.^[1] A comprehensive summary of its physical and chemical properties is provided in Table 1.

Property	Value	Reference
Molecular Formula	C8H14O	[1] [2] [3] [4]
Molecular Weight	126.20 g/mol	[5] [6]
CAS Number	5441-51-0	[1] [2] [5]
Appearance	Colorless to pale yellow liquid	[1] [7] [8]
Density	0.895 - 0.916 g/mL at 25 °C	[2] [5] [7]
Boiling Point	192-194 °C	[2] [5] [7]
Melting Point	9.25 °C (estimate)	[2] [7]
Flash Point	63 °C (145.4 °F)	[5] [7]
Refractive Index (n _{20/D})	1.451-1.453	[2] [5] [7]
Solubility	Soluble in alcohol; sparingly soluble in water	[8]

Spectroscopic Data

The structural identification of **4-ethylcyclohexanone** is confirmed through various spectroscopic techniques. The key spectral data are summarized below.

¹H NMR Spectroscopy

The proton NMR spectrum of **4-ethylcyclohexanone** shows distinct signals corresponding to the different proton environments in the molecule.

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
2.39 - 2.30	m	4H	-CH2- adjacent to C=O
2.06	m	1H	-CH- of ethyl group
1.63	m	4H	-CH2- of cyclohexane ring
1.36	m	2H	-CH2- of ethyl group
0.95	t	3H	-CH3 of ethyl group

Data adapted from available spectral information.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides further confirmation of the carbon skeleton.

Chemical Shift (ppm)	Assignment
211.5	C=O
41.5	-CH2- adjacent to C=O
38.0	-CH- of ethyl group
29.5	-CH2- of cyclohexane ring
28.0	-CH2- of ethyl group
11.0	-CH3 of ethyl group

Predicted values based on standard chemical shifts.

Infrared (IR) Spectroscopy

The IR spectrum of **4-ethylcyclohexanone** is characterized by a strong absorption band corresponding to the carbonyl group.

Wavenumber (cm ⁻¹)	Intensity	Assignment
2960-2850	Strong	C-H stretch (alkane)
1715	Strong	C=O stretch (ketone)
1460	Medium	C-H bend (alkane)

Data obtained from the NIST Chemistry WebBook.[\[3\]](#)

Mass Spectrometry

The mass spectrum of **4-ethylcyclohexanone** shows a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns.

m/z	Relative Intensity	Assignment
126	30%	[M] ⁺
97	100%	[M - C ₂ H ₅] ⁺
83	40%	[M - C ₃ H ₇] ⁺
55	85%	[C ₄ H ₇] ⁺

Data obtained from the NIST Chemistry WebBook.

Synthesis of 4-Ethylcyclohexanone

4-Ethylcyclohexanone is primarily a synthetic compound and can be produced through several methods.[\[7\]](#) The most common and industrially viable routes involve the catalytic hydrogenation of 4-ethylphenol to 4-ethylcyclohexanol, followed by oxidation, or via Friedel-Crafts acylation.[\[7\]](#)

Synthesis via Oxidation of 4-Ethylcyclohexanol

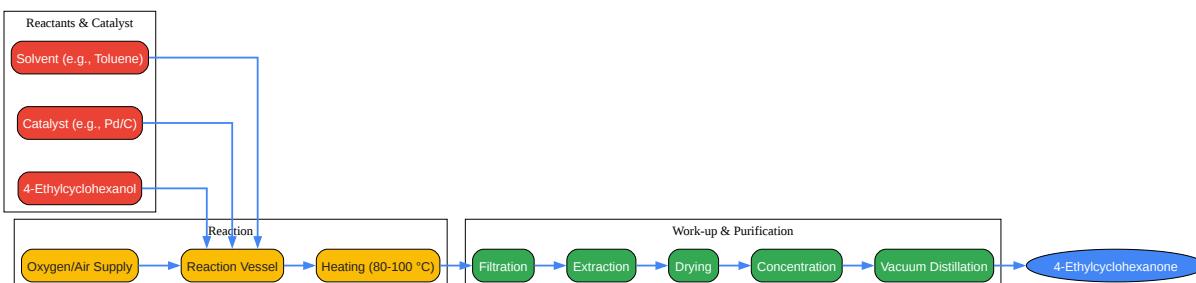
A prevalent method for the synthesis of 4-substituted cyclohexanones involves the oxidation of the corresponding cyclohexanol.[\[9\]](#) The use of an oxygen-containing gas as the oxidant is favored due to its low cost, high reaction selectivity, and environmentally friendly nature.[\[9\]](#)

This protocol is adapted from a general method for the synthesis of 4-substituted cyclohexanones.^[9]

Materials and Reagents:

- 4-Ethylcyclohexanol
- Oxygen or air
- Catalytic system (e.g., a supported noble metal catalyst such as Pd/C or a transition metal complex)
- Organic solvent (e.g., toluene, ethyl acetate)
- Sodium bicarbonate solution
- Anhydrous magnesium sulfate
- Rotary evaporator
- Reaction flask equipped with a gas inlet, condenser, and magnetic stirrer

Procedure:


- Reaction Setup: In a round-bottom flask, dissolve 4-ethylcyclohexanol (1 equivalent) in a suitable organic solvent.
- Catalyst Addition: Add the catalyst to the solution.
- Oxidation: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and bubble oxygen or air through the solution with vigorous stirring.
- Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
- Work-up: Cool the reaction mixture to room temperature and filter off the catalyst.

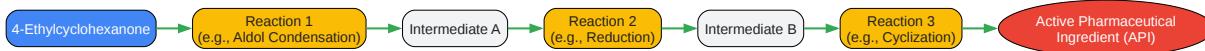
- Extraction: Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: The crude **4-ethylcyclohexanone** can be purified by vacuum distillation to yield the final product.

Quantitative Data:

Parameter	Value
Typical Yield	85-95%
Purity (by GC)	>98%

Yields and purity are dependent on the specific catalyst and reaction conditions used.

[Click to download full resolution via product page](#)


Caption: Workflow for the synthesis of **4-Ethylcyclohexanone**.

Applications as a Chemical Intermediate

The reactivity of the carbonyl group in **4-ethylcyclohexanone** makes it a valuable intermediate for a variety of chemical transformations, particularly in the pharmaceutical and fragrance industries.^[1]

Role in Drug Discovery and Development

Substituted cyclohexanones are important intermediates in the synthesis of pharmaceutical active compounds.^[10] The cyclohexane scaffold is a common motif in many drug molecules, and **4-ethylcyclohexanone** provides a readily available starting material for the introduction of further functionality.

[Click to download full resolution via product page](#)

Caption: Potential pathway for API synthesis.

Other Synthetic Applications

Beyond pharmaceuticals, **4-ethylcyclohexanone** is used in the synthesis of fragrances and other specialty chemicals.^[7] The ketone functionality can undergo a wide range of reactions, including:

- Reductive Amination: To form substituted cyclohexylamines.
- Wittig Reaction: To form alkenes.
- Grignard and Organolithium Reactions: To form tertiary alcohols.
- Enolate Chemistry: For alpha-functionalization.

Safety and Handling

4-Ethylcyclohexanone is a combustible liquid and should be handled with appropriate safety precautions.^[5] It may cause skin and eye irritation.^[2] It is recommended to handle this chemical in a well-ventilated fume hood and to wear personal protective equipment, including safety goggles, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

4-Ethylcyclohexanone is a key chemical intermediate with significant applications in organic synthesis, particularly in the pharmaceutical and fragrance industries. Its well-defined chemical and physical properties, along with established synthetic routes, make it a readily accessible and versatile building block for the creation of more complex and high-value molecules. This guide provides essential technical information to aid researchers in the effective utilization of **4-ethylcyclohexanone** in their synthetic endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Ethylcyclohexanone(5441-51-0) 1H NMR spectrum [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Page loading... [guidechem.com]
- 4. Cyclohexanone, 4-ethyl- [webbook.nist.gov]
- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 6. CIV.—Syntheses of cyclic compounds. Part VI. 3- and 4-Methylcyclohexanones - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. CN112778108A - Synthesis method of 4-substituted cyclohexanone - Google Patents
[patents.google.com]
- 10. US5886232A - Process for preparing substituted cyclohexanones - Google Patents
[patents.google.com]
- To cite this document: BenchChem. [4-Ethylcyclohexanone: A Comprehensive Technical Guide for Chemical Synthesis and Drug Discovery]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1329521#4-ethylcyclohexanone-as-a-chemical-intermediate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com